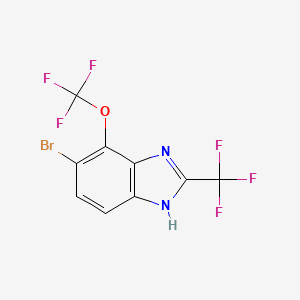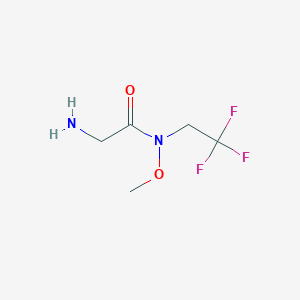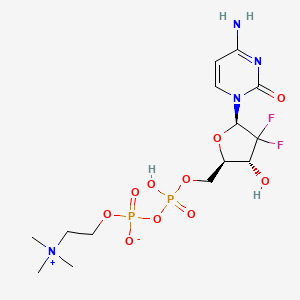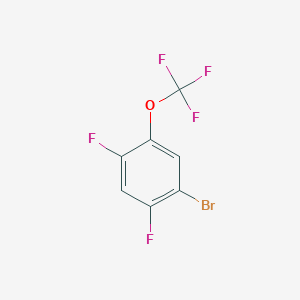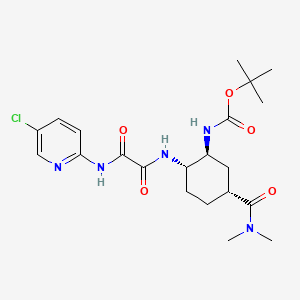![molecular formula C33H38N4O6Si B13433068 10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin: is a derivative of riboflavin, commonly known as vitamin B2. This compound is synthesized by modifying the riboflavin molecule with a tert-butyldiphenylsilyl group at the 5’-hydroxyl position. The modification enhances the stability and solubility of riboflavin, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin typically involves the protection of the hydroxyl group at the 5’ position of riboflavin. The process can be summarized as follows:
Starting Material: Riboflavin (Vitamin B2)
Protecting Group: tert-Butyldiphenylsilyl chloride
Catalyst: Imidazole or pyridine
Solvent: Anhydrous dichloromethane or tetrahydrofuran
The reaction proceeds by mixing riboflavin with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix riboflavin and tert-butyldiphenylsilyl chloride.
Purification: Employing industrial-scale chromatography or crystallization methods.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the silyl group or the riboflavin core.
Substitution: The silyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield riboflavin derivatives with modified functional groups, while substitution reactions can introduce new groups at the 5’ position.
Applications De Recherche Scientifique
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of riboflavin derivatives for various applications.
Mécanisme D'action
The mechanism of action of 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin involves its interaction with biological molecules. The silyl group enhances the stability and solubility of riboflavin, allowing it to effectively participate in biochemical reactions. The compound targets specific enzymes and pathways involved in cellular metabolism and energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-uridine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-cytidine
- 5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-adenosine
Uniqueness
5’-O-[(1,1-Dimethylethyl)diphenylsilyl]-riboflavin is unique due to its specific modification of riboflavin, which enhances its stability and solubility. This makes it particularly useful in applications where riboflavin’s natural properties are insufficient.
Propriétés
Formule moléculaire |
C33H38N4O6Si |
|---|---|
Poids moléculaire |
614.8 g/mol |
Nom IUPAC |
10-[(2S,3S,4R)-5-[tert-butyl(diphenyl)silyl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C33H38N4O6Si/c1-20-16-24-25(17-21(20)2)37(30-28(34-24)31(41)36-32(42)35-30)18-26(38)29(40)27(39)19-43-44(33(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17,26-27,29,38-40H,18-19H2,1-5H3,(H,36,41,42)/t26-,27+,29-/m0/s1 |
Clé InChI |
LJVOUHKUGLNZAY-GKRYNVPLSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)

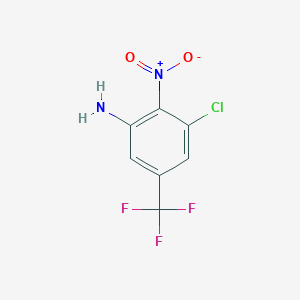
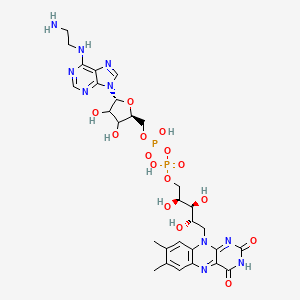
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

